N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide
Overview
Description
N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide is an organic compound characterized by the presence of dichlorophenyl and nitrobenzenesulfonamide groups
Scientific Research Applications
N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide has a wide range of applications in scientific research, including:
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide typically involves the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one in a microreactor system. This process involves the use of mixed acids, nitric acid, and sulfuric acid under controlled conditions to achieve high yields . The reaction is carried out at a temperature of 60°C with a residence time of 30 seconds, resulting in a product yield of 97% .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactors, which offer improved reaction efficiency and higher yields compared to traditional batch reactors . This method also allows for better control of reaction temperature and residence time, reducing the risk of side reactions and increasing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including nitration, reduction, and substitution. These reactions are typically carried out under specific conditions using common reagents.
Common Reagents and Conditions
Nitration: Involves the use of mixed acids, nitric acid, and sulfuric acid at controlled temperatures.
Reduction: Can be achieved using reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Often involves the use of halogenating agents or other electrophiles to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration typically results in the formation of nitro derivatives, while reduction can yield amine derivatives.
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide can be compared with other similar compounds, such as:
2,4-Dichlorophenyl isothiocyanate: Shares the dichlorophenyl group but differs in its functional groups and chemical properties.
2,4-Dichlorophenoxyacetic acid: Another dichlorophenyl compound with distinct applications and mechanisms of action.
These comparisons highlight the unique chemical structure and properties of this compound, which contribute to its specific applications and potential benefits in various fields.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-2-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O4S/c13-8-5-6-10(9(14)7-8)15-21(19,20)12-4-2-1-3-11(12)16(17)18/h1-7,15H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDWEYBJOJSJCO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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